Atractylenolide I

概要

説明

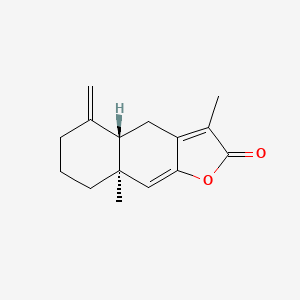

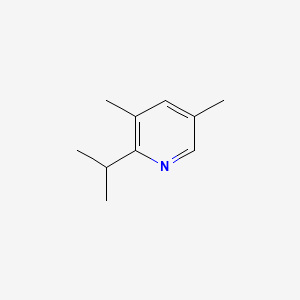

Atractylenolide I is a sesquiterpene lactone compound derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects.

Industry: Potential use in developing pharmaceuticals and nutraceuticals.

作用機序

Atractylenolide I exerts its effects through multiple molecular targets and pathways:

Safety and Hazards

将来の方向性

Atractylenolide I demonstrates potent anti-inflammatory and organ-protective properties . It has considerable medicinal value and warrants further study . Further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound is recommended . Both in vitro and in vivo studies are necessary to investigate its ability to regulate blood glucose and lipid, as well as its anti-platelet, anti-osteoporosis, and antibacterial activities .

生化学分析

Biochemical Properties

Atractylenolide I interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the Notch signaling pathway, thereby suppressing the proliferation of certain cancer cells .

Cellular Effects

This compound exerts various effects on cells and cellular processes. It has been shown to inhibit the proliferation of cancer cells, such as MGC-803 HGC-27, MKN-45, and L-02 gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to influence the JAK2/STAT3 signaling pathway, contributing to its anti-cancer activity . Additionally, it suppresses the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways, which primarily mediate its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. It is rapidly absorbed but slowly metabolized

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, oral administration of this compound (20mg·kg−1 per day, for 30 days) significantly ameliorated the reduction in body weight and atrophy of muscle, fat, spleen, and thymus in mice with spleen deficiency and cachexia .

Metabolic Pathways

This compound is involved in various metabolic pathways. In a cytochrome P450 (CYP450)-mimetic oxidation model, it has been shown that Atractylenolide II is oxidized to Atractylenolide III, and Atractylenolide III is converted to this compound via dehydration .

準備方法

Synthetic Routes and Reaction Conditions: Atractylenolide I can be synthesized through various methods. One common approach involves the oxidation of atractylenolide II to atractylenolide III, followed by dehydration to form this compound . The reaction conditions typically involve the use of cytochrome P450 (CYP450)-mimetic oxidation models .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Atractylodes macrocephala Koidz using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions: Atractylenolide I undergoes various chemical reactions, including:

Oxidation: Conversion of atractylenolide II to atractylenolide III, followed by dehydration to form this compound.

Reduction: Reduction reactions can modify the lactone ring structure, altering its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation models.

Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various organic reagents depending on the desired functional group.

Major Products:

Oxidation: Atractylenolide III and subsequently this compound.

Reduction: Modified lactone ring structures.

Substitution: Functionalized atractylenolide derivatives.

類似化合物との比較

Atractylenolide I is part of a group of compounds known as atractylenolides, which also includes atractylenolide II and atractylenolide III. While all three compounds share similar pharmacological properties, there are notable differences:

Atractylenolide II: Primarily known for its anti-cancer activity by reducing drug resistance in cancer cells.

Atractylenolide III: Exhibits strong anti-inflammatory and neuroprotective effects.

Uniqueness of this compound: this compound is unique in its ability to induce cancer cell differentiation and block the immunosuppressive environment, making it a promising candidate for cancer therapy .

Similar Compounds:

- Atractylenolide II

- Atractylenolide III

特性

IUPAC Name |

(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVSGQPHMUYCRS-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316467 | |

| Record name | Atractylenolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73069-13-3 | |

| Record name | Atractylenolide I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylenolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)

![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

![tert-Butyl [3-(4-aminophenyl)propyl]carbamate](/img/structure/B600159.png)